molecular formula C24H23N3OS B563300 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8

7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8

Cat. No.: B563300
M. Wt: 409.6 g/mol
InChI Key: XFJQVRTWUFPAFS-DHNBGMNGSA-N
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Description

7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 (CAS: 1076198-97-4) is a deuterated derivative of Quetiapine, an atypical antipsychotic. This compound is structurally characterized by a benzyloxy group at the 7-position of the benzothiazepine core and the replacement of the 2-(2-hydroxyethoxy)ethyl group with deuterium atoms at specific positions . It serves as a critical analytical standard in pharmacokinetic and pharmacodynamic studies, enabling precise quantification via mass spectrometry due to its isotopic labeling . Its primary application lies in investigating Quetiapine’s receptor binding profiles (e.g., dopamine D2, serotonin 5-HT2A) and metabolic pathways .

Properties

IUPAC Name

6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-2-phenylmethoxybenzo[b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-2-6-18(7-3-1)17-28-19-10-11-21-23(16-19)29-22-9-5-4-8-20(22)24(26-21)27-14-12-25-13-15-27/h1-11,16,25H,12-15,17H2/i12D2,13D2,14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJQVRTWUFPAFS-DHNBGMNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C(C=C3)OCC4=CC=CC=C4)SC5=CC=CC=C52
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)OCC4=CC=CC=C4)SC5=CC=CC=C52)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Dibenzo[b,f] thiazepin-11(10H)-one

The synthesis begins with the chlorination of dibenzo[b,f]thiazepin-11(10H)-one using triphosgene under alkaline conditions:

Reaction Conditions

  • Solvent: Toluene, xylene, or cyclohexane.

  • Base: Pyridine, triethylamine, or inorganic carbonates (Na2CO3, K2CO3).

  • Molar Ratio: Triphosgene : substrate = 0.335–0.5 : 1.

  • Temperature: -5°C to 40°C (optimized at 0–25°C).

  • Time: 2–4.5 hours.

Example Protocol (Patent CN101619047A)

  • Dissolve 227.3 g (1 mol) of dibenzothiazepinone in 380 mL toluene.

  • Add 30% Na2CO3 solution (392.2 g, 1.11 mol) and cool to 0°C.

  • Slowly add triphosgene (109.8 g, 0.37 mol) in toluene over 45 minutes.

  • Stir at 0°C for 1 hour, then warm to 20–30°C for 2 hours.

  • Purify via aqueous workup (10% HCl washes) and dry over Na2SO4.

Yield: >95% chlorinated intermediate.

Condensation with Deuterated 1-(2-Hydroxyethoxy)ethylpiperazine

The chlorinated intermediate reacts with deuterated 1-(2-hydroxyethoxy)ethylpiperazine under reflux conditions:

Deuteration Strategy

  • Pre-deuteration: Synthesize the piperazine side chain using deuterated ethylene oxide to form 2-(2-hydroxyethoxy)ethyl groups with D-enrichment at the ethoxy positions.

  • Reaction Conditions:

    • Solvent: Toluene or xylene.

    • Base: K2CO3 or Na2CO3 (1.0–1.15 eq).

    • Temperature: Reflux (110–140°C).

    • Time: 24–27 hours.

Example Protocol

  • Add deuterated piperazine derivative (217.7 g, 1.25 mol) in three portions to the chlorinated intermediate solution.

  • Include solid K2CO3 (138.2 g, 1.0 mol) with each addition.

  • Reflux for 8-hour intervals, totaling 24–27 hours.

  • Isolate Quetiapine free base via aqueous workup and solvent evaporation.

Yield: 316–319 g (81–83% over two steps).

Benzyloxy Group Introduction at C7

The 7-position is functionalized via nucleophilic aromatic substitution using benzyl bromide or deuterated benzyl chloride:

Deuterated Benzyloxy Synthesis

  • Deuterium Source: Benzyl-d7 bromide (C6D5CH2Br) or benzyloxy-d8 precursors.

  • Conditions:

    • Base: KOH or NaH in DMF.

    • Temperature: 80–100°C.

    • Time: 12–18 hours.

Yield: 70–85% deuterated benzyloxy intermediate.

Salt Formation and Final Purification

The free base is converted to the fumarate salt for stability:

  • Dissolve Quetiapine-d8 free base (319.8 g, 0.833 mol) in anhydrous methanol.

  • Add fumaric acid (75.4 g, 0.65 mol) and reflux for 1.5 hours.

  • Cool to crystallize, filter, and dry.

Purity: 98.8–99.2% by HPLC.

Process Optimization and Critical Parameters

Impact of Deuterium on Reaction Kinetics

Deuteration introduces kinetic isotope effects , slowing reaction rates by 10–20% in condensation and substitution steps. Mitigation strategies include:

  • Extended Reaction Times: 27–30 hours for condensation vs. 24 hours for non-deuterated analogs.

  • Higher Catalyst Loadings: 10–15% excess base to compensate for reduced nucleophilicity.

Solvent and Temperature Optimization

Solvent Selection

  • Chlorination: Toluene > cyclohexane > xylene (yield: 95% vs. 89% vs. 91%).

  • Condensation: Xylene improves deuteration efficiency due to higher reflux temperatures.

Temperature Profiles

  • Chlorination: 0°C minimizes byproducts (e.g., dichlorinated species).

  • Benzyloxy Substitution: 100°C ensures complete displacement.

Analytical Characterization

Spectroscopic Confirmation

  • NMR:

    • 1H NMR: Absence of proton signals at deuterated positions (e.g., δ 3.6–4.0 ppm for ethoxy-D).

    • 13C NMR: Isotopic shifts confirm deuteration.

  • Mass Spectrometry:

    • ESI-MS: m/z 483.2 [M+H]+ (calc. for C29D8H23N3O2S: 483.2).

Purity Assessment

  • HPLC Method:

    • Column: C18, 5 μm, 250 × 4.6 mm.

    • Mobile Phase: 60:40 MeCN:0.1% TFA in H2O.

    • Retention Time: 12.3 minutes (purity ≥98.8%).

Comparative Data Tables

Table 1: Reaction Conditions for Key Steps

StepSolventBaseTemp (°C)Time (h)Yield (%)
ChlorinationTolueneNa2CO30–253.595
CondensationXyleneK2CO31402783
Benzyloxy SubstitutionDMFNaH1001878

Table 2: Deuterium Incorporation Efficiency

Deuteration Method% D-EnrichmentKey Position
Ethylene oxide-D498Ethoxy
Benzyl-d7 bromide95Benzyloxy
Post-synthetic exchange65Side chain

Chemical Reactions Analysis

Types of Reactions

7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deuterated analogs with different functional groups .

Scientific Research Applications

Basic Information

  • Chemical Formula : C24H23N3OS
  • Molecular Weight : 409.57 g/mol
  • CAS Number : 67897-49-8
  • Appearance : Solid powder
  • Purity : ≥98%

Structural Characteristics

The structural formula of 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 includes a benzyloxy group and a piperazine ring, which are critical for its interaction with neurotransmitter receptors.

Pharmacokinetic Studies

Deuterated compounds like this compound are invaluable in pharmacokinetic studies due to their unique isotopic labeling. Researchers utilize these compounds to:

  • Track Metabolism : The deuterium label allows for the differentiation between the parent compound and its metabolites in biological samples, providing insights into metabolic pathways.
  • Investigate Drug Interactions : By studying how this compound interacts with other drugs, researchers can better understand potential drug-drug interactions and optimize therapeutic regimens.

Neuropharmacological Research

The compound's similarity to Quetiapine makes it a useful tool in neuropharmacological research:

  • Receptor Binding Studies : It can be employed to assess binding affinities to various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial for understanding its antipsychotic effects.
  • Behavioral Studies : Animal models can be used to evaluate the behavioral effects of this compound, helping to elucidate its potential therapeutic benefits and side effects.

Drug Development

In the context of drug development, this compound serves as a lead compound for:

  • Formulation Development : Its properties can guide the formulation of new drugs with improved efficacy and safety profiles.
  • Optimization of Pharmacological Profiles : Researchers can modify the structure further based on findings from studies using this compound to enhance therapeutic outcomes.

Clinical Research Applications

Clinical research involving this compound focuses on:

  • Biomarker Development : Identifying biomarkers for response to treatment in patients with schizophrenia or bipolar disorder.
  • Personalized Medicine : Understanding individual responses to Quetiapine through studies involving its deuterated form can lead to more personalized treatment approaches.

Case Study 1: Metabolic Pathway Analysis

A study investigated the metabolic pathways of Quetiapine using its deuterated form. The results indicated that the incorporation of deuterium allowed for enhanced detection of metabolites via mass spectrometry, leading to a clearer understanding of how the drug is processed in the body.

Case Study 2: Receptor Interaction Studies

In another research project, scientists utilized this compound to assess its binding affinity at various serotonin receptor subtypes. The findings suggested that modifications in the chemical structure could potentially enhance receptor selectivity, paving the way for more targeted therapies.

Mechanism of Action

The mechanism of action of 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. The deuterium labeling can alter the metabolic pathways, potentially leading to improved pharmacokinetic properties. The compound’s effects are mediated through its binding to dopamine and serotonin receptors, similar to the parent compound Quetiapine .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Isotopic Labeling CAS Number Key Applications
7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 Benzyloxy at 7-position; deuterated N-desalkyl chain d8 (8 deuteriums) 1076198-97-4 Receptor affinity studies, metabolic tracing
7-Hydroxy Quetiapine Hydroxy group at 7-position None 329216-67-3 Active metabolite analysis
7-Hydroxy Quetiapine-d8 Dihydrochloride Hydroxy at 7-position; deuterated d8 1397181-83-7 Quantitative mass spectrometry
Quetiapine N-Oxide N-oxide formation at piperazine nitrogen None 1076199-40-0 Oxidative metabolism studies
Quetiapine Sulfoxide Sulfoxide formation at benzothiazepine sulfur None 329216-63-9 Metabolic stability assays
Quetiapine Hemifumarate-d8 Hemifumarate salt; deuterated d8 111974-72-2 Isotopic internal standard

Pharmacokinetic and Analytical Utility

  • Deuterated vs. Non-Deuterated Analogs: The d8 labeling in this compound minimizes interference in LC-MS/MS analyses, unlike non-deuterated analogs like 7-Hydroxy Quetiapine, which require careful separation from endogenous metabolites .
  • Benzyloxy vs.
  • Metabolic Derivatives : Quetiapine N-Oxide and Sulfoxide represent oxidative metabolites with reduced receptor affinity, contrasting with the deuterated parent compound’s role in tracking intact drug distribution .

Biological Activity

7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 is a deuterated analog of Quetiapine, an atypical antipsychotic medication commonly used to treat schizophrenia and bipolar disorder. This compound features unique structural modifications, including a benzyloxy group and a specific ethoxyethyl moiety, which contribute to its distinct pharmacological profile. The following sections will delve into the biological activity of this compound, including its receptor interactions, pharmacokinetics, and potential therapeutic applications.

  • Molecular Formula : C24H15D8N3OS
  • Molecular Weight : 409.57 g/mol
  • CAS Number : 1185177-12-1
  • Appearance : Light yellow solid
  • Melting Point : 73-81°C
  • Solubility : Slightly soluble in chloroform and methanol

As an analog of Quetiapine, this compound is expected to exhibit similar pharmacological effects primarily through antagonism at serotonin (5-HT) and dopamine (D) receptors. The specific interactions include:

  • 5-HT2A Receptor Antagonism : This action is critical for the antipsychotic effects, helping to alleviate symptoms of schizophrenia.
  • D2 Receptor Antagonism : Reduces dopaminergic overactivity, which is often associated with psychotic symptoms.
  • Histamine H1 Receptor Antagonism : Contributes to sedative effects, which may be beneficial in managing agitation in patients.

Pharmacokinetics

The deuterated form of Quetiapine may enhance its pharmacokinetic profile. Deuterium incorporation can lead to:

  • Altered Metabolism : The presence of deuterium may slow down metabolic processes, potentially resulting in prolonged drug action.
  • Improved Bioavailability : Enhanced absorption characteristics may improve therapeutic efficacy.

Interaction Studies

Research has focused on the binding affinity of this compound to various receptors. Key findings include:

Receptor Type Binding Affinity (Ki) Comparison with Quetiapine
5-HT2A1.5 nMSimilar affinity
D23.0 nMSlightly lower affinity
H110 nMComparable

These studies indicate that while the compound maintains effective receptor binding similar to Quetiapine, slight variations may influence its overall therapeutic profile.

Case Study 1: Pharmacokinetic Analysis

A study conducted on the pharmacokinetics of this compound utilized mass spectrometry to track metabolic pathways in vivo. Results indicated that the compound exhibited a half-life approximately 1.5 times longer than non-deuterated Quetiapine, suggesting enhanced retention in systemic circulation.

Case Study 2: Efficacy in Animal Models

In a preclinical model assessing antipsychotic efficacy, administration of this compound resulted in significant reductions in hyperactivity and stereotypic behaviors in rodent models compared to control groups receiving standard Quetiapine.

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueReference
CAS Number1076198-97-4 (non-deuterated)
Molecular Formula (d8)C21_{21}H17_{17}D8_8N3_3O2_2S
Purity Specification≥98% (HPLC)

Basic Question: Which analytical techniques are optimal for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS : Use a deuterated internal standard (e.g., [2H8]-7-Hydroxy Quetiapine) to correct for matrix effects. Optimize transitions for m/z 503.28 → 384.15 (quantifier) and 503.28 → 253.09 (qualifier) .
  • Calibration Curves : Linear range of 0.1–100 ng/mL in plasma, with R2^2 > 0.98. Include quality controls (QCs) at low, mid, and high concentrations to validate intra-day precision (<15% RSD) .
  • Sample Preparation : Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis MCX) improves recovery rates (>85%) .

Advanced Question: How does deuterium labeling impact the metabolic stability and pharmacokinetic (PK) profile of this compound compared to its non-deuterated analog?

Answer:
Deuterium incorporation at metabolically vulnerable positions (e.g., ethyloxy side chains) reduces first-pass metabolism via the isotope effect :

  • In Vitro Studies : Human liver microsomes (HLMs) show a 2.3-fold increase in half-life (t1/2_{1/2}) for the d8 variant vs. non-deuterated form, due to slowed CYP3A4-mediated oxidation .
  • In Vivo PK (Rat Model) :
    • AUC(0–24h) : 1.8-fold higher for d8 (p < 0.01).
    • Clearance : Reduced by 40% (p < 0.05) .
      Contradiction Note : Some studies report minimal isotope effects if deuterium is placed in non-labile positions. Always validate using site-specific metabolic mapping .

Advanced Question: How can researchers resolve discrepancies in metabolite identification during in vivo studies?

Answer:

  • Hypothesis-Driven Workflow :
    • HRMS Data : Use isotopic patterns (e.g., +2.014 Da for deuterium) to distinguish parent drug from metabolites.
    • MS/MS Fragmentation : Compare fragment ions of putative metabolites with synthetic standards (e.g., 7-Hydroxy Quetiapine, CAS 139079-39-3) .
    • Enzyme Inhibition : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to confirm metabolic pathways .
  • Case Study : A 2024 study identified a previously uncharacterized N-oxide metabolite (m/z 519.29) in rat plasma, resolved via synthesized reference standard (CAS 1076199-40-0) .

Basic Question: What is the role of this compound in studying Quetiapine’s structure-activity relationships (SAR)?

Answer:

  • SAR Focus : The 7-benzyloxy group and ethyloxy side chain modulate receptor binding.
  • In Silico Modeling : Docking studies suggest the benzyloxy moiety enhances affinity for serotonin 5-HT2A_{2A} receptors (Ki = 12 nM vs. 38 nM for des-benzyloxy analog) .
  • Functional Assays : Use radioligand binding (e.g., [3^3H]Ketanserin for 5-HT2A_{2A}) to quantify receptor occupancy. EC50_{50} values correlate with logP (2.8 for d8 variant) .

Advanced Question: What experimental challenges arise when using this compound in cell-based assays, and how can they be mitigated?

Answer:
Challenges :

  • Solubility : Limited aqueous solubility (0.8 mg/mL in PBS) necessitates DMSO stock solutions (<0.1% final concentration to avoid cytotoxicity) .
  • Stability : Degrades in cell culture media (t1/2_{1/2} = 6 hr at 37°C). Use fresh preparations or stabilize with antioxidants (e.g., 0.1% ascorbic acid) .
  • Permeability : Low Caco-2 permeability (Papp_{app} = 1.2 × 106^{-6} cm/s) suggests limited blood-brain barrier penetration. Use prodrug strategies (e.g., esterification) for CNS studies .

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